The compound {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine is a complex organic molecule characterized by its unique structural features, which include a pyrazole ring and a thiophene moiety. This compound falls under the category of organic compounds with potential applications in medicinal chemistry due to its diverse biological activities.
This compound can be classified as an organic heterocyclic compound, specifically a substituted pyrazole. It is synthesized for research purposes and may have implications in pharmacology due to the presence of fluorinated groups, which often enhance biological activity and solubility. The compound's CAS number is 1856036-35-5, indicating its unique identification in chemical databases .
The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine involves several key steps:
Each step requires careful optimization of reaction conditions such as temperature, solvent choice, and catalyst selection to maximize yield and minimize by-products.
The molecular formula for this compound is , with a molecular weight of approximately 287.26 g/mol. The structure features:
Property | Value |
---|---|
Molecular Formula | C13H13F4N3 |
Molecular Weight | 287.26 g/mol |
IUPAC Name | N-[[1-(2,2-difluoroethyl)pyrazol-3-yl]methyl]-1-(thiophen-2-yl)methanamine |
InChI | InChI=1S/C13H13F4N3/c14... |
InChI Key | WBLYKCJSLKLPIK-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C(=C1)F)F)CNCC2=NN(C=C2)CC(F)F |
The presence of fluorine atoms in its structure often imparts distinct chemical and biological properties, making it an interesting subject for further study.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are influenced by the compound's functional groups, which dictate its reactivity and interaction with other molecules .
The mechanism of action for compounds like {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine typically involves:
Some relevant physical and chemical properties include:
Property | Value |
---|---|
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Flash Point | Not available |
These properties are essential for understanding the behavior of the compound under various conditions and its suitability for different applications .
The potential applications of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine include:
CAS No.: 76703-62-3
CAS No.: 802855-66-9
CAS No.: 12712-72-0
CAS No.: 93962-62-0
CAS No.: 541506-71-2
CAS No.: 501131-87-9